molecular formula C13H10O4S B1298343 4-Formyl-2-methoxyphenyl thiophene-2-carboxylate CAS No. 361472-61-9

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate

Cat. No. B1298343
M. Wt: 262.28 g/mol
InChI Key: ZOLFWKYWRIZFDP-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate is a chemical compound that is part of a broader class of thiophene derivatives. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The compound features a formyl group attached to a thiophene ring, which is known to influence the electronic properties of the molecule .

Synthesis Analysis

The synthesis of derivatives related to 4-formyl-2-methoxyphenyl thiophene-2-carboxylate has been explored in several studies. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization of carboxylic acid groups with thiosemicarbazide . Additionally, the formylation of thieno[3,4-b]thiophene resulted in a mixture of 4-formyl- and 6-formyl-thieno[3,4-b]thiophene, with the ratio of substitution products being influenced by the reaction conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-formyl-2-methoxyphenyl thiophene-2-carboxylate has been studied using various spectroscopic methods. For example, the conformational preferences of methoxycarbonyl and methyl-substituted thiophenecarbaldehydes were investigated using NMR spectroscopy, revealing a planar conformation stabilized by hydrogen-bond-like interactions . In another study, the molecular and crystal structures of a related compound were determined by X-ray diffraction analysis .

Chemical Reactions Analysis

The reactivity of 4-formyl-2-methoxyphenyl thiophene-2-carboxylate derivatives has been explored in the context of forming functional derivatives. Acylation and condensation reactions have been used to produce a variety of functional derivatives, including Schiff bases, which have been further reduced and acylated to obtain esters and amides . These compounds have shown the ability to form complexes with metals such as palladium, which exhibited catalytic activity in the Suzuki reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as the methoxy and formyl groups, can affect the compound's electronic properties. For instance, the intramolecular hydrogen bond-like interaction in methyl-substituted thiophenecarbaldehydes contributes to the stability of the molecule . The hyperpolarizability and nonlinear optical properties of related compounds have also been investigated, suggesting potential applications in materials science .

Scientific Research Applications

Thiophene Derivatives

Thiophene and its derivatives are a significant class of heterocyclic compounds that have a variety of applications in different scientific fields .

  • Medicinal Chemistry

    • Thiophene-based analogs are considered potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Electronics

    • They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Pharmaceuticals

    • Certain thiophene derivatives are used in pharmaceuticals. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine , a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Synthetic Chemistry

    • Thiophene derivatives are used in various synthetic chemistry procedures. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
  • Research

    • “4-Formyl-2-methoxyphenyl thiophene-2-carboxylate” is used for research purposes .
  • Agriculture

    • Certain thiophene derivatives are used as pesticides and fungicides .
  • Dyes and Pigments

    • Thiophene derivatives are used in the production of dyes and pigments .
  • Polymers

    • Thiophene-based polymers are used in the production of conducting polymers .
  • Catalysis

    • Some thiophene derivatives are used as ligands in catalysis .
  • Sensors

    • Thiophene derivatives are used in the production of chemical sensors .
  • Biochemistry

    • Thiophene derivatives are used in biochemistry for protein labeling .

Safety And Hazards

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate is labeled as an irritant . For safe handling, users should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-16-11-7-9(8-14)4-5-10(11)17-13(15)12-3-2-6-18-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLFWKYWRIZFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354590
Record name 4-formyl-2-methoxyphenyl thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate

CAS RN

361472-61-9
Record name 4-formyl-2-methoxyphenyl thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FS Tokalı, P Taslimi, H Usanmaz, M Karaman… - Journal of molecular …, 2021 - Elsevier
In this study, eight new Schiff base derivatives (2a-h) were synthesized and their inhibition activities against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), α-Glucosidase …
Number of citations: 31 www.sciencedirect.com
Y Demir, FS Tokalı, E Kalay, C Türkeş, P Tokalı… - Molecular Diversity, 2023 - Springer
In the polyol pathway, aldose reductase (AR) catalyzes the formation of sorbitol from glucose. In order to detoxify some dangerous aldehydes, AR is essential. However, due to the …
Number of citations: 10 link.springer.com

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